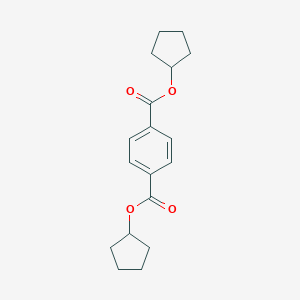
Terephthalic acid, dicyclopentyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Terephthalic acid, dicyclopentyl ester, also known as this compound, is a useful research compound. Its molecular formula is C18H22O4 and its molecular weight is 302.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
Terephthalic acid, dicyclopentyl ester has the molecular formula C16H18O4 and is classified as a diester of terephthalic acid. Its structure consists of two cyclopentyl groups attached to the terephthalic acid backbone, which influences its physical properties such as solubility, melting point, and thermal stability.
Industrial Applications
1. Polymer Production
Dicyclopentyl terephthalate is primarily utilized in the synthesis of high-performance polymers. Its incorporation into polymer matrices enhances mechanical properties and thermal stability. This compound can be used to produce:
- Polyester Resins : Dicyclopentyl terephthalate serves as a monomer for producing polyesters that exhibit improved flexibility and durability compared to conventional polyesters derived from ethylene glycol.
- Thermoplastic Polyesters : These materials find applications in automotive parts, electrical components, and consumer goods due to their excellent impact resistance and thermal properties.
2. Coatings and Adhesives
The compound is also employed in formulating advanced coatings and adhesives. Its properties contribute to:
- Water-Resistant Coatings : Dicyclopentyl terephthalate-based coatings demonstrate enhanced water resistance and durability, making them suitable for outdoor applications.
- Hot Melt Adhesives : The ester's thermal properties allow for its use in hot melt adhesives that require rapid bonding capabilities at elevated temperatures.
Scientific Research Applications
1. Material Science Studies
Dicyclopentyl terephthalate has been investigated for its role in modifying the crystallization behavior of copolymers. Research indicates that varying the content of dicyclopentyl terephthalate affects the mechanical properties of the resulting materials:
- Case Study : A study on poly(butylene-co-cyclohexanedimethylene terephthalate) revealed that increasing dicyclopentyl content led to improved thermal stability but a slight decrease in tensile strength .
| Property | Effect of Increasing Dicyclopentyl Content |
|---|---|
| Thermal Stability | Increased |
| Tensile Strength | Decreased slightly |
| Elastic Modulus | Decreased slightly |
2. Metal-Organic Frameworks (MOFs)
Dicyclopentyl terephthalate has been explored as a ligand in the synthesis of metal-organic frameworks, which are materials with high surface areas used for gas storage and separation applications. The unique structure of dicyclopentyl terephthalate allows for versatile coordination with metal ions, enhancing the porosity and stability of MOFs.
Pharmaceutical Applications
In the pharmaceutical sector, dicyclopentyl terephthalate is being studied for its potential use in drug formulations:
- Drug Delivery Systems : Its ester bonds can be engineered to create biodegradable polymers that release drugs over time, improving therapeutic efficacy.
- Case Study : Research has shown that certain drugs can be effectively encapsulated within dicyclopentyl terephthalate-based matrices, leading to controlled release profiles .
Eigenschaften
CAS-Nummer |
18699-50-8 |
|---|---|
Molekularformel |
C18H22O4 |
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
dicyclopentyl benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C18H22O4/c19-17(21-15-5-1-2-6-15)13-9-11-14(12-10-13)18(20)22-16-7-3-4-8-16/h9-12,15-16H,1-8H2 |
InChI-Schlüssel |
GNGVJTMHQIYXRV-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)OC(=O)C2=CC=C(C=C2)C(=O)OC3CCCC3 |
Kanonische SMILES |
C1CCC(C1)OC(=O)C2=CC=C(C=C2)C(=O)OC3CCCC3 |
Key on ui other cas no. |
18699-50-8 |
Synonyme |
Terephthalic acid dicyclopentyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















